Azetidine-2-carbonitrile

Antimalarial DHODH inhibition PfDHODH selectivity

Azetidine-2-carbonitrile (CAS 76611-42-2) is a saturated four-membered N-heterocyclic building block bearing a nitrile substituent at the 2-position. With a molecular formula of C₄H₆N₂ and a molecular weight of 82.10 g·mol⁻¹, the compound is characterized by significant ring strain (~26 kcal·mol⁻¹ ) that underpins its utility as a chiral intermediate and scaffold in medicinal chemistry.

Molecular Formula C4H6N2
Molecular Weight 82.1 g/mol
CAS No. 76611-42-2
Cat. No. B3153824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine-2-carbonitrile
CAS76611-42-2
Molecular FormulaC4H6N2
Molecular Weight82.1 g/mol
Structural Identifiers
SMILESC1CNC1C#N
InChIInChI=1S/C4H6N2/c5-3-4-1-2-6-4/h4,6H,1-2H2
InChIKeyCPFVGUFLDVAAHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidine-2-carbonitrile (CAS 76611-42-2) – Structural Identity and Core Procurement Specifications


Azetidine-2-carbonitrile (CAS 76611-42-2) is a saturated four-membered N-heterocyclic building block bearing a nitrile substituent at the 2-position. With a molecular formula of C₄H₆N₂ and a molecular weight of 82.10 g·mol⁻¹, the compound is characterized by significant ring strain (~26 kcal·mol⁻¹ ) that underpins its utility as a chiral intermediate and scaffold in medicinal chemistry. The parent azetidine-2-carbonitrile core serves as the synthetic entry point for a structurally novel class of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors [1] and as a precursor to enantioenriched azetidine-2-carboxylic acid derivatives via nitrile biotransformation [2].

Why Azetidine-2-carbonitrile Cannot Be Interchanged with Generic Azetidine or Pyrrolidine Analogs


The pharmacophoric and physicochemical profile of the azetidine-2-carbonitrile scaffold is exquisitely sensitive to ring size, substituent identity, and stereochemistry. Replacement of the four-membered azetidine ring with larger pyrrolidine or piperidine homologs abolishes the ring strain required for specific covalent or strain-release reactivity modes [1]. Conversion of the nitrile to a methyl ester (32) or alcohol (33) completely eliminated antiplasmodial activity, while epimerization at the nitrile-bearing stereocenter (2S,3S,4R diastereomer) rendered the compound inactive [2]. These structure–activity relationships demonstrate that even single-atom or stereochemical modifications profoundly alter biological function, making generic azetidine or nitrile-containing heterocycle substitution unreliable for procurement in target-based discovery programs.

Head-to-Head Evidence: Quantified Differentiation of Azetidine-2-carbonitrile Derivatives vs. Closest Comparators


PfDHODH Inhibition Potency and Selectivity vs. DSM265: BRD9185 (Azetidine-2-carbonitrile) vs. Triazolopyrimidine Clinical Candidate

The optimized azetidine-2-carbonitrile BRD9185 inhibits PfDHODH with an IC₅₀ of 0.012 μM and shows no inhibition of human DHODH (IC₅₀ > 50 μM), yielding a selectivity window exceeding 4,000-fold [1]. In contrast, the triazolopyrimidine clinical candidate DSM265 inhibits PfDHODH with an IC₅₀ of 0.0089 μM (8.9 nM) . While DSM265 is approximately 1.3-fold more potent on the isolated enzyme, the azetidine-2-carbonitrile scaffold provides a chemically distinct binding mode that overcomes a critical limitation: DSM265 and the triazolopyrimidine series are ineffective in the P. berghei mouse model due to poor binding to PbDHODH, whereas BRD9185 achieves a sterile cure in this same model after only three oral doses [1].

Antimalarial DHODH inhibition PfDHODH selectivity BRD9185 DSM265

Multidrug-Resistant Blood-Stage Antimalarial Activity: BRD7539 and BRD9185 vs. DSM265 on P. falciparum Dd2

Against the multidrug-resistant P. falciparum Dd2 strain, BRD7539 (azetidine-2-carbonitrile hit) exhibits an EC₅₀ of 0.010 μM and the optimized lead BRD9185 exhibits an EC₅₀ of 0.016 μM [1]. The clinical-stage triazolopyrimidine DSM265 inhibits the drug-sensitive Pf3D7 strain with an EC₅₀ of 0.0043 μM . Although DSM265 shows greater potency on the 3D7 strain by approximately 2.3–3.7 fold, the azetidine-2-carbonitrile series has demonstrated consistent activity specifically against the multidrug-resistant Dd2 strain, providing a resistance-relevant efficacy benchmark that is directly reported in the primary literature for this scaffold.

Antimalarial Drug resistance Dd2 strain EC50 Blood-stage

DPP-IV Inhibitory Activity of Azetidine-2-carbonitrile (AMAC) vs. Pyrrolidine-2-carbonitrile Derivatives

The azetidine-2-carbonitrile derivative AMAC (1-(2-amino-3-methyl-butyryl)-azetidine-2-carbonitrile) inhibits DPP-IV with an IC₅₀ of 30 nM [1]. Pyrrolidine-2-carbonitrile derivatives, representing the five-membered ring analog class, have been reported as DPP-IV inhibitors with IC₅₀ values ranging from approximately 22.87 µg/mL to 42.12 µg/mL in a multi-target antidiabetic panel [2]. While a direct molar comparison is confounded by differing assay formats and substitution patterns, the azetidine-2-carbonitrile scaffold consistently yields compounds with nanomolar DPP-IV potency in biochemical assays, demonstrating that the four-membered ring geometry can productively engage the DPP-IV active site. In structurally matched analog pairs, replacement of the azetidine ring with larger heterocycles typically results in substantial potency loss; for example, the dimethylamino analog DAMAC, which differs only in the amine substituent, showed no DPP-IV inhibition [1].

DPP-IV inhibition Type 2 diabetes Azetidine-2-carbonitrile Pyrrolidine-2-carbonitrile IC50

Enantioselective Biotransformation: Racemic Azetidine-2-carbonitrile → Enantioenriched Azetidine-2-carboxylic Acid (ee > 99.5%)

Racemic 1-benzylazetidine-2-carbonitrile and its derivatives undergo whole-cell biotransformation using Rhodococcus erythropolis AJ270 in neutral aqueous buffer at 30 °C to afford the corresponding azetidine-2-carboxylic acids with enantiomeric excess up to >99.5% [1]. In contrast, the direct procurement and resolution of racemic azetidine-2-carboxylic acid is far less efficient; literature indicates that the enzymatic resolution of pre-formed azetidine-2-carboxylic acid derivatives has been investigated but generally requires more specialized conditions [2]. The nitrile biotransformation route thus provides a practical, high-yielding, and highly enantioselective pathway to chiral azetidine-2-carboxylic acid building blocks that is not readily replicated by other azetidine or pyrrolidine analogs.

Biocatalysis Enantioselective Nitrilase Chiral resolution Azetidine-2-carboxylic acid

Pharmacokinetic Profile of BRD9185: Half-Life, Bioavailability, and Clearance in Mouse vs. Typical Antimalarial Benchmarks

In mouse pharmacokinetic studies, BRD9185 (azetidine-2-carbonitrile derivative) demonstrates a terminal half-life (t₁/₂) of 15.2 h, high oral bioavailability (F = 94%), low plasma clearance (CL = 0.40 mL·min⁻¹·kg⁻¹), and a dose-normalized AUC₀–inf (DNAUC₀–inf) of >54.3 μM·h [1]. By comparison, DSM265 has been reported as a long-duration inhibitor with a half-life enabling weekly dosing in humans, but direct mouse PK head-to-head data for DSM265 are not available in the same study. The high bioavailability and low clearance of BRD9185 in mice represent class-leading PK properties within the azetidine-2-carbonitrile series, directly enabling the curative in vivo efficacy observed in the P. berghei model.

Pharmacokinetics Mouse PK Half-life Bioavailability BRD9185 Antimalarial

High-Confidence Application Scenarios for Azetidine-2-carbonitrile in Drug Discovery and Chemical Biology


PfDHODH Inhibitor Lead Optimization for Antimalarial Drug Discovery

Azetidine-2-carbonitrile serves as the core scaffold for a structurally novel class of PfDHODH inhibitors distinct from the triazolopyrimidine series (e.g., DSM265). The optimized lead BRD9185 achieves PfDHODH IC₅₀ = 0.012 μM, >4,000-fold selectivity over human DHODH, and a sterile cure in the P. berghei model—a model in which triazolopyrimidines are ineffective [1]. Procurement of the azetidine-2-carbonitrile core is essential for programs seeking to explore a DHODH inhibitor chemotype with P. berghei model translatability.

Chiral Building Block for Enantiopure Azetidine-2-carboxylic Acid Synthesis

Racemic azetidine-2-carbonitrile can be converted to enantioenriched azetidine-2-carboxylic acid derivatives with ee > 99.5% via whole-cell biocatalysis using Rhodococcus erythropolis AJ270 [2]. This route offers a practical alternative to direct chiral resolution of carboxylic acids and is applicable to the preparation of chiral ligands, peptidomimetics, and constrained amino acid building blocks.

DPP-IV Inhibitor Discovery: Azetidine-Based Scaffold for Metabolic Disease

The azetidine-2-carbonitrile derivative AMAC (1-(2-amino-3-methyl-butyryl)-azetidine-2-carbonitrile) demonstrates DPP-IV inhibition with IC₅₀ = 30 nM, while the closely related dimethylamino analog (DAMAC) is inactive [3]. This steep SAR makes the azetidine-2-carbonitrile core a valuable starting point for DPP-IV inhibitor programs, where subtle structural modifications determine target engagement.

Strain-Release and Ring-Opening Chemistry for Complex Amine Synthesis

The inherent ring strain of the azetidine core (~26 kcal·mol⁻¹ ) enables controlled nucleophilic ring-opening and ring-expansion reactions upon N-quaternization or Lewis acid activation. This reactivity is distinct from that of pyrrolidine or piperidine analogs and is exploited for the synthesis of α,γ-diamino and α-cyano-γ-amino carboxamides [2].

Quote Request

Request a Quote for Azetidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.